(2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative Chalcones are a class of organic compounds with an α,β-unsaturated carbonyl system, which gives them broad biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 2-acetylfuran with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds
Biology
Biologically, this compound exhibits significant antimicrobial, antiviral, and anti-inflammatory activities. It has been studied for its potential to inhibit bacterial efflux pumps, making it a promising candidate for overcoming antibiotic resistance .
Medicine
In medicinal chemistry, this compound has shown promising anticancer activity. It has been evaluated against various cancer cell lines, including HL-60, MOLT-4, PC-3, and HeLa, demonstrating potent cytotoxic effects .
Industry
Industrially, this compound is used in the development of UV absorption filters, photorefractive polymers, and photosensitizers in color films. Its unique chemical structure allows for versatile applications in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with cellular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound also modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
- (E)-1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- (E)-1-(3,4-Dimethoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one stands out due to its furan ring, which imparts unique electronic and steric properties. This structural feature enhances its biological activity and makes it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHWMWZBLLSRRW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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